

Structural Elucidation of 1,4-Dimethylcyclohexene: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name:	1,4-Dimethylcyclohexene
CAS No.:	70688-47-0
Cat. No.:	B12111012

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Executive Summary

Confirming the structure of cyclic alkenes like **1,4-dimethylcyclohexene** (CAS: 2808-79-9) presents a unique set of challenges due to the prevalence of regioisomers (e.g., 1,3-dimethylcyclohexene) and stereoisomers (enantiomers at C4).[1] While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it lacks the resolution to definitively assign regio-chemistry.

This guide objectively compares spectroscopic techniques, establishing High-Field Nuclear Magnetic Resonance (NMR) as the definitive method for structural confirmation, supported by GC-MS for purity and mass validation.[1] We provide experimental data, comparative metrics, and actionable protocols to streamline your analytical workflow.

Part 1: The Structural Challenge

The target molecule, 1,4-dimethylcyclohex-1-ene, contains two methyl groups: one attached to the vinylic carbon (C1) and one attached to a saturated ring carbon (C4).[1]

Critical Isomer Differentiation

The primary analytical hurdle is distinguishing the target from its thermodynamic isomers formed during synthesis (e.g., Diels-Alder reactions or partial hydrogenation of p-xylene).[1]

Feature	1,4-Dimethylcyclohex-1-ene (Target)	1,3-Dimethylcyclohex-1-ene (Common Impurity)	1,2-Dimethylcyclohex-1-ene
Vinylic Protons	One (H2)	One (H2)	Zero (Tetrasubstituted olefin)
Coupling of H2	Adjacent to -CH ₂ - (C3).[1] Appears as Broad Singlet/Triplet.	Adjacent to -CH(Me)- (C3).[1][2][3] Appears as Doublet.	N/A
Symmetry	Chiral (C4 center).[3] [4] No plane of symmetry.[3]	Chiral (C3 center).[3] [4]	Achiral (Plane of symmetry).[3]

Part 2: Primary Technique – High-Field NMR (The Heavy Lifter)[1]

NMR is the only technique capable of unambiguously mapping the carbon skeleton and proving the 1,4-substitution pattern.

Proton NMR (H-NMR) Diagnostics[1]

- Vinylic Proton (H2): The diagnostic signal appears at 5.30 – 5.40 ppm.[3] Its multiplicity is key. In the 1,4-isomer, H2 couples to the C3 methylene protons, resulting in a broad singlet or poorly resolved triplet. In the 1,3-isomer, H2 couples to the C3 methine proton, often showing a distinct doublet (Hz).
- Allylic Methyl (C1-Me): Appears as a singlet (broadened by allylic coupling) at

1.60 – 1.65 ppm.[1][3]

- Homoallylic Methyl (C4-Me): Appears as a doublet (

Hz) at

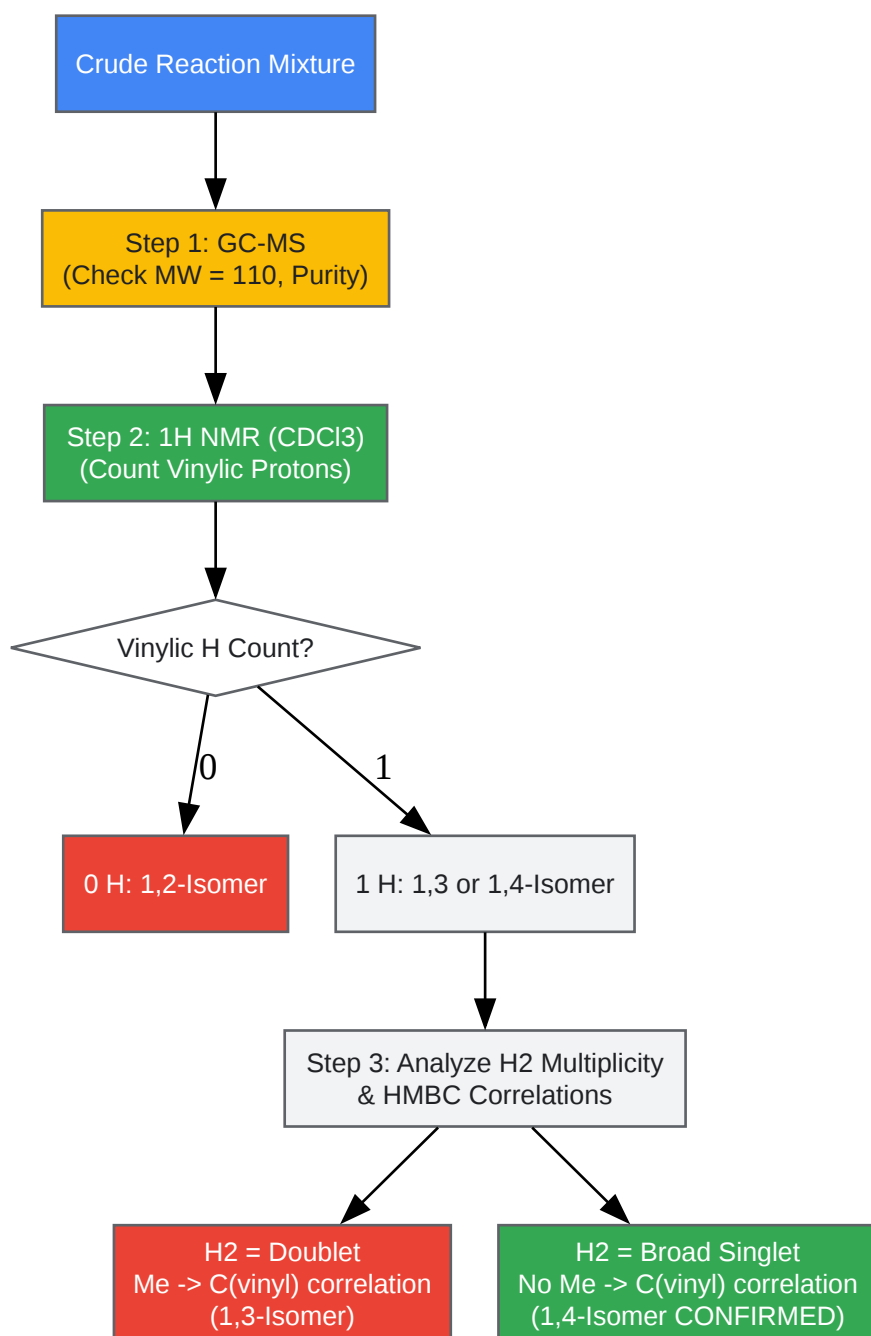
0.90 – 1.00 ppm, confirming it is attached to a saturated tertiary carbon.[1]

2D NMR Confirmation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the "smoking gun" for regioisomer assignment.[3]

- Target (1,4): The C1-Methyl protons will show correlations to C1 (quaternary), C2 (methine), and C6 (methylene).
- Isomer (1,3): The C1-Methyl protons would show correlations to C1, C2, and C6 (methylene)... Wait, the distinction lies in the C4-Methyl.
 - In 1,4-isomer: C4-Methyl protons correlate to C3 and C5 (both methylenes).[1]
 - In 1,3-isomer: C3-Methyl protons correlate to C2 (vinylic) and C4 (methylene).[1] The correlation to the vinylic carbon (C2) is the definitive proof of the 1,3-structure. Its absence supports the 1,4-structure.

Experimental Protocol: Structural Elucidation Workflow



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Figure 1: Decision logic for distinguishing dimethylcyclohexene isomers using NMR and MS.

Part 3: Secondary Technique – Mass Spectrometry (The Validator)

While MS cannot easily distinguish the 1,3 and 1,4 isomers due to similar fragmentation pathways (Retro-Diels-Alder), it is essential for confirming the molecular formula (

) and purity.

Key Fragmentation Patterns (EI, 70 eV)

- Molecular Ion (): Observed at m/z 110.^[3] Usually distinct but not the base peak.^[3]
- Base Peak (): Loss of a methyl group to form the stable cation (m/z 95).^{[1][3]}
- Retro-Diels-Alder (RDA):
 - Cyclohexenes undergo RDA cleavage.^[3]
 - **1,4-Dimethylcyclohexene** cleaves to yield Isoprene (, m/z 68) and Propene fragments.
 - Look for diagnostic ions at m/z 67/68 and m/z 81 (allylic cleavage).^[3]

Part 4: Comparative Performance Matrix

Metric	¹ H / ² D NMR	GC-MS (EI)	FT-IR
Structural Specificity	High (Definitive isomer ID)	Medium (Formula/Mass only)	Low (Functional group only)
Sample Requirement	~5-10 mg	< 1 mg	~1-2 mg
Analysis Time	15-30 mins	15-30 mins	< 5 mins
Key Data Point	J-coupling & HMBC correlations	m/z 110 (), m/z 95 ()	3020 cm (=C-H str)
Cost per Run	High (Instrument time)	Medium	Low

Part 5: Detailed Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Obtain definitive connectivity data.

- Sample Preparation: Dissolve 10 mg of the isolated oil in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is filtered to remove acidic impurities that might cause isomerization.^[3]
- Instrument: 400 MHz or higher spectrometer (e.g., Bruker Avance).
- Acquisition Parameters (1H):
 - Pulse angle: 30°^[1]
 - Relaxation delay (D1): 1.0 s
 - Scans (NS): 16
- Acquisition Parameters (HMBC):
 - Optimize for long-range coupling constants (J) of 8-10 Hz.
 - Scans: 32-64 depending on concentration.^{[1][3]}
- Processing: Phase correct manually. Reference residual CHCl₃ to 7.26 ppm.^[3]

Protocol B: GC-MS Analysis

Objective: Purity check and mass confirmation.^{[1][3]}

- Sample Preparation: Dilute 1

L of sample in 1.5 mL of Hexane or DCM.

- Column: DB-5ms or equivalent (30m x 0.25mm ID).
- Method:
 - Injector: 250°C, Split 50:1.[3]
 - Oven: 50°C (hold 2 min)
200°C at 10°C/min.
 - Source: EI (70 eV).[3]
- Data Analysis: Integrate total ion chromatogram (TIC). Verify at 110 m/z.[3][5]

References

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